molecular formula C17H25NO4 B11792574 tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11792574
M. Wt: 307.4 g/mol
InChI Key: ICHLGFKAPWMABS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2,6-dimethoxyphenylacetic acid with tert-butylamine and pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: 2,6-dimethoxyphenylacetic acid, tert-butylamine, pyrrolidine.

    Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the carboxylate ester.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the aromatic ring or the pyrrolidine ring.

    This compound: Another similar compound with variations in the substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-11-7-8-12(18)15-13(20-4)9-6-10-14(15)21-5/h6,9-10,12H,7-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHLGFKAPWMABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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